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Compound of Interest

Compound Name: Dazoxiben

Cat. No.: B035268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dazoxiben, a potent and selective thromboxane synthase inhibitor, has been a subject of

significant research interest due to its potential therapeutic applications. This technical guide

provides a comprehensive overview of the chemical structure and physical properties of

Dazoxiben. It is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and medicinal chemistry. This document details the

molecular architecture of Dazoxiben, summarizes its key physicochemical characteristics in

structured tables, and outlines the experimental methodologies for their determination.

Furthermore, it includes visual representations of relevant biological pathways and

experimental workflows to facilitate a deeper understanding of its mechanism of action and

analysis.

Chemical Structure and Identification
Dazoxiben, chemically known as 4-(2-(1H-imidazol-1-yl)ethoxy)benzoic acid, is a small organic

molecule with the molecular formula C₁₂H₁₂N₂O₃.[1] Its structure features a benzoic acid

moiety linked via an ethoxy bridge to an imidazole ring. Dazoxiben is an achiral molecule.

Table 1: Chemical Identifiers for Dazoxiben
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Identifier Value Reference

IUPAC Name
4-(2-(1H-imidazol-1-

yl)ethoxy)benzoic acid
[1]

CAS Number 78218-09-4 [1]

Molecular Formula C₁₂H₁₂N₂O₃ [1]

Molecular Weight 232.24 g/mol

SMILES
O=C(O)c1ccc(OCCN2C=CN=

C2)cc1

InChI Key
XQGZSYKGWHUSDH-

UHFFFAOYSA-N
[1]

Synonyms UK-37248, Dazoxibene

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic profiles. This section summarizes the key physical and

chemical properties of Dazoxiben and its commonly used hydrochloride salt. While

experimental data for some properties are limited in publicly available literature, predicted

values from reliable computational models are also provided.

Table 2: Physical and Chemical Properties of Dazoxiben
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Property
Value
(Dazoxiben)

Value
(Dazoxiben
HCl)

Method Reference

Melting Point Not available Not available Experimental

Boiling Point Not available Not available Experimental

Water Solubility
Predicted: 1.28

mg/mL
Not available ALOGPS

logP Predicted: 1.44 Not available ALOGPS

logS Predicted: -2.3 Not available ALOGPS

pKa (Strongest

Acidic)
Predicted: 4.36 Not available Chemaxon

pKa (Strongest

Basic)
Predicted: 6.49 Not available Chemaxon

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific

findings. This section outlines generalized methodologies for the determination of key

physicochemical properties and for the chemical synthesis and analysis of Dazoxiben.

Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium

solubility of a compound.

Protocol:

An excess amount of Dazoxiben is added to a known volume of purified water or a relevant

buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.
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The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to

remove undissolved solid.

The concentration of Dazoxiben in the clear filtrate is quantified using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The experiment is performed in triplicate to ensure accuracy and precision.

Determination of Octanol-Water Partition Coefficient
(logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME)

properties.

Protocol:

A solution of Dazoxiben of known concentration is prepared in either n-octanol or water.

Equal volumes of n-octanol and water (pre-saturated with each other) are added to a

separatory funnel.

A known volume of the Dazoxiben stock solution is added to the funnel.

The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning

of the analyte between the two phases.

The mixture is allowed to stand until the two phases have completely separated.

A sample is carefully withdrawn from both the aqueous and n-octanol layers.

The concentration of Dazoxiben in each phase is determined using a suitable analytical

technique (e.g., HPLC-UV).

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
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Synthesis of Dazoxiben
A reported synthesis of Dazoxiben involves a two-step process starting from 4-hydroxybenzoic

acid.

Workflow for Dazoxiben Synthesis:

Step 1: Etherification

Step 2: Nucleophilic Substitution Step 3: Hydrolysis

4-Hydroxybenzoic acid

Ethyl 4-(2-chloroethoxy)benzoateK2CO3, Acetone

1-bromo-2-chloroethane

Ethyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate

NaH, DMF

Imidazole DazoxibenNaOH, H2O/EtOH

Click to download full resolution via product page

Caption: Synthetic pathway for Dazoxiben.

Experimental Details:

Step 1: Etherification: 4-Hydroxybenzoic acid is reacted with 1-bromo-2-chloroethane in the

presence of a base such as potassium carbonate in a suitable solvent like acetone to yield

ethyl 4-(2-chloroethoxy)benzoate.

Step 2: Nucleophilic Substitution: The resulting intermediate is then reacted with imidazole in

the presence of a strong base like sodium hydride in a polar aprotic solvent such as

dimethylformamide (DMF) to afford ethyl 4-(2-(1H-imidazol-1-yl)ethoxy)benzoate.
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Step 3: Hydrolysis: Finally, the ester is hydrolyzed using a base such as sodium hydroxide in

a mixture of water and ethanol to yield Dazoxiben. The product can be purified by

recrystallization.

Analytical Methods
HPLC is a standard technique for the quantification and purity assessment of Dazoxiben.

Illustrative HPLC Method:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic

acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at a wavelength corresponding to the maximum absorbance of

Dazoxiben (e.g., ~240 nm).

Injection Volume: 10-20 µL.

Quantification: Based on a calibration curve constructed using standards of known

concentrations.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of

Dazoxiben.

Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):

Signals corresponding to the aromatic protons of the benzoic acid ring.

Signals for the methylene protons of the ethoxy linker.

Signals for the protons of the imidazole ring.

A broad signal for the carboxylic acid proton.

Expected ¹³C NMR Signals:
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Signals for the carbon atoms of the benzoic acid ring, including the carboxyl carbon.

Signals for the methylene carbons of the ethoxy bridge.

Signals for the carbon atoms of the imidazole ring.

Mechanism of Action and Signaling Pathway
Dazoxiben exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane

A₂ synthase. This enzyme is a key component of the arachidonic acid cascade and is

responsible for the conversion of prostaglandin H₂ (PGH₂) to thromboxane A₂ (TXA₂). TXA₂ is a

potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane

synthase, Dazoxiben reduces the levels of TXA₂. This leads to a redirection of the PGH₂

substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI₂), which is a

vasodilator and an inhibitor of platelet aggregation.

Signaling Pathway of Dazoxiben's Action:
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Arachidonic Acid

Cyclooxygenase (COX)

Prostaglandin H2 (PGH2)

Thromboxane SynthaseProstacyclin Synthase

Thromboxane A2 (TXA2)

Vasoconstriction Platelet Aggregation

Prostacyclin (PGI2)

Vasodilation Inhibition of Platelet Aggregation

Dazoxiben

Inhibits

Click to download full resolution via product page

Caption: Dazoxiben's mechanism of action.

Conclusion
This technical guide has provided a detailed overview of the chemical structure and

physicochemical properties of Dazoxiben. The compiled data and outlined experimental

protocols offer a valuable resource for scientists engaged in the research and development of

this and related compounds. A thorough understanding of these fundamental characteristics is

paramount for the rational design of future therapeutic agents and for advancing our knowledge

of thromboxane synthase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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